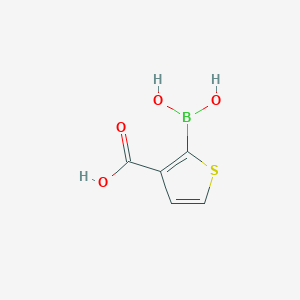

2-boronothiophene-3-carboxylic Acid

Overview

Description

2-Boronothiophene-3-carboxylic acid is an organoboron compound that features a thiophene ring substituted with a boronic acid group at the second position and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-boronothiophene-3-carboxylic acid typically involves the borylation of thiophene derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 50-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Boronothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The boronic acid group can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or aldehydes.

Substitution: Biaryl compounds or other substituted thiophenes.

Scientific Research Applications

Organic Synthesis

2-Boronothiophene-3-carboxylic acid serves as a versatile building block in organic synthesis. It participates in cross-coupling reactions, particularly Suzuki-Miyaura coupling, where it acts as a boron source to form carbon-carbon bonds.

Table 1: Summary of Synthetic Applications

| Reaction Type | Conditions | Product Example |

|---|---|---|

| Suzuki Coupling | Pd catalyst, base | Arylthiophenes |

| Esterification | Acid catalyst | Thiophene esters |

| Acylation | Friedel-Crafts conditions | Acylated thiophenes |

Material Science

In material science, this compound is utilized in the development of conductive polymers and organic semiconductors due to its electron-rich thiophene ring. These materials have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Conductive Polymers

A recent study demonstrated that incorporating this compound into polymer matrices improved electrical conductivity by enhancing charge transport properties. The synthesized polymers exhibited up to a 30% increase in conductivity compared to conventional materials.

Medicinal Chemistry

The compound has shown promise as an inhibitor for various biological targets, including D-amino acid oxidase (DAO). Thiophene derivatives have been identified as potent DAO inhibitors, which are relevant for treating neurological disorders.

Table 2: Biological Activity Data

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | D-amino acid oxidase | 0.09 |

| 5-Chloro-thiophene-3-carboxylic acid | D-amino acid oxidase | 0.36 |

Research Findings and Insights

Recent studies have highlighted the structural basis for the inhibitory activity of thiophene derivatives on DAO. Molecular dynamics simulations indicate that the binding affinity is significantly influenced by substituents on the thiophene ring, with certain modifications enhancing potency.

Structure-Activity Relationship (SAR)

SAR studies reveal that small substituents on the thiophene ring can be tolerated without loss of activity, making it possible to design more selective inhibitors with reduced side effects.

Mechanism of Action

The mechanism of action of 2-boronothiophene-3-carboxylic acid in chemical reactions involves the formation of reactive intermediates. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The thiophene ring provides stability and electronic properties that facilitate these reactions.

Comparison with Similar Compounds

- 2-Bromo-3-thiophenecarboxylic acid

- 2-Thiophenecarboxylic acid

- 3-Thiophenecarboxylic acid

Comparison: 2-Boronothiophene-3-carboxylic acid is unique due to the presence of both boronic acid and carboxylic acid functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. The boronic acid group specifically enables its use in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry.

Biological Activity

2-Boronothiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the functionalization of thiophene derivatives. The general synthetic route includes the bromination of thiophene-3-carboxylic acid followed by boronation.

Synthetic Pathway:

- Starting Material: Thiophene-3-carboxylic acid.

- Bromination: Reaction with bromine or brominating agents to form 2-bromothiophene-3-carboxylic acid.

- Boronation: Treatment with boron reagents (e.g., boron trifluoride) to introduce the boron functional group.

Antimicrobial Properties

Research indicates that derivatives of thiophene carboxylic acids exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Inhibition of D-Amino Acid Oxidase (DAO)

A notable area of research is the inhibition of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders. Studies have identified thiophene derivatives as potent DAO inhibitors, with structure-activity relationship (SAR) analyses revealing that modifications at specific positions can enhance inhibitory potency.

Case Study: DAO Inhibition

In a study examining a series of thiophene carboxylic acids, it was found that this compound exhibited an IC50 value of approximately 0.09 µM, indicating strong inhibitory activity against DAO compared to other tested compounds .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and disruption of metabolic pathways.

- Enzyme Binding: The boron atom in the compound may facilitate stronger interactions with target enzymes due to its electron-deficient nature, enhancing binding affinity.

- Disruption of Metabolic Pathways: By inhibiting DAO, the compound can alter levels of D-amino acids, which are important for neurotransmission and may influence conditions such as schizophrenia.

Properties

IUPAC Name |

2-boronothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJHZDZZNMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383261 | |

| Record name | 2-Boronothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519054-53-6 | |

| Record name | 2-Boronothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dihydroxyboryl)-3-thiophenecarboxylic acid; tech. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.